2,6-Dichlorophenylhydrazine hydrochloride
Description
Significance as a Pivotal Building Block in Organic Transformations
2,6-Dichlorophenylhydrazine hydrochloride serves as a crucial starting material and intermediate in a multitude of organic transformations, leading to the synthesis of diverse and complex molecular architectures. researchgate.netontosight.ai Its reactivity is primarily centered around the nucleophilic nature of the hydrazine (B178648) group, which readily participates in condensation reactions with carbonyl compounds to form hydrazones. These hydrazones are stable intermediates that can be further cyclized or functionalized to generate a wide array of heterocyclic compounds. nih.gov
One of the most prominent applications of substituted phenylhydrazines, including the 2,6-dichloro derivative, is in the Fischer indole (B1671886) synthesis. nih.gov This venerable reaction, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus, a scaffold present in numerous natural products and pharmaceuticals. nih.govmdpi.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) and an aldehyde or ketone. nih.gov The substituents on the phenylhydrazine ring can significantly influence the course and outcome of the Fischer indole synthesis, and the use of derivatives like this compound allows for the introduction of specific functionalities into the final indole product.
Beyond indole synthesis, this compound is a key precursor for the synthesis of other important nitrogen-containing heterocycles, such as pyrazoles. sigmaaldrich.com Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, and their derivatives are known to exhibit a wide range of biological activities. nih.govhilarispublisher.com For instance, this compound has been utilized in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester. sigmaaldrich.com This highlights the compound's role in constructing highly substituted and functionally diverse heterocyclic systems. The synthesis of such compounds is of great interest in medicinal chemistry and materials science. hilarispublisher.commdpi.com
The versatility of this compound as a building block is further underscored by its application in the synthesis of various other bioactive molecules. Phenylhydrazines, in general, are employed in the synthesis of benzimidazole (B57391) derivatives, which are another class of biologically important heterocyclic compounds. ijpsr.com The ability to introduce the 2,6-dichlorophenyl moiety into these scaffolds can have a profound impact on their pharmacological properties.
Evolution of Hydrazine Chemistry in Advanced Synthesis
The utility of this compound is best understood within the broader context of the evolution of hydrazine chemistry. Hydrazine (N₂H₄) and its derivatives have a rich history in organic synthesis, initially gaining prominence as powerful reducing agents and as precursors for the synthesis of various nitrogen-containing compounds. researchgate.net Over the decades, the field has evolved from employing simple hydrazine and phenylhydrazine to utilizing a vast array of substituted and functionalized hydrazine derivatives, enabling more complex and selective transformations. psu.edu
Initially, the focus of hydrazine chemistry was on fundamental reactions such as the Wolff-Kishner reduction, where hydrazones are used to deoxygenate carbonyl compounds. However, the discovery of reactions like the Fischer indole synthesis demonstrated the potential of hydrazines as key reagents for the construction of complex heterocyclic frameworks. nih.gov This led to a surge in research focused on the synthesis and application of substituted hydrazines, each designed to impart specific electronic and steric properties to the target molecules.
The advent of modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and the development of novel protecting group strategies, has further expanded the toolkit of hydrazine chemistry. acs.org These advancements have allowed for the synthesis of highly functionalized and multi-substituted hydrazine derivatives that were previously inaccessible. This, in turn, has enabled the synthesis of more complex and diverse libraries of bioactive compounds. nih.gov
The development of advanced analytical techniques has also played a crucial role in the evolution of hydrazine chemistry. The ability to precisely characterize the structure and reactivity of complex hydrazine derivatives and their products has provided invaluable insights into reaction mechanisms and has guided the design of new synthetic strategies.
Properties
IUPAC Name |
(2,6-dichlorophenyl)hydrazine;hydron;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNIYLLTIOPFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC(=C(C(=C1)Cl)NN)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50709-36-9 | |
| Details | Compound: Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:1) | |
| Record name | Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50709-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
213.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76195-83-0 | |
| Record name | Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76195-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 2,6 Dichlorophenylhydrazine Hydrochloride
Established Preparation Routes of 2,6-Dichlorophenylhydrazine Hydrochloride
The traditional and most well-documented route for the preparation of this compound involves a two-step process starting from 2,6-dichloroaniline (B118687). This process is a staple in organic synthesis for the formation of aryl hydrazines.
Diazotization and Reduction of 2,6-Dichloroaniline Precursors
The initial step in the synthesis is the diazotization of 2,6-dichloroaniline. This reaction is typically carried out in a cooled acidic solution, where the aniline (B41778) derivative is treated with a source of nitrous acid, most commonly sodium nitrite (B80452). The highly reactive diazonium salt intermediate, 2,6-dichlorobenzenediazonium chloride, is then reduced to the corresponding hydrazine (B178648).
A common reducing agent for this transformation is tin(II) chloride (SnCl₂). The general procedure involves dissolving the 2,6-dichloroaniline in an aqueous acidic medium, such as hydrochloric acid, and cooling the mixture to a temperature range of 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. Following the diazotization, a solution of tin(II) chloride in concentrated hydrochloric acid is added to the reaction mixture. The resulting this compound often precipitates from the solution and can be collected by filtration.
An alternative, more classical approach to the reduction of the diazonium salt involves the use of sodium sulfite. This method, while effective, is a multi-step process within the reduction phase itself and is generally considered a more conventional means for synthesizing phenylhydrazines.
| Step | Reagent | Typical Conditions |
| Diazotization | Sodium Nitrite (NaNO₂) | 0-5 °C, Aqueous HCl |
| Reduction | Tin(II) Chloride (SnCl₂) | Room Temperature, Concentrated HCl |
| Reduction (alternative) | Sodium Sulfite (Na₂SO₃) | - |
Advanced Isolation and Purification Techniques for this compound
The isolation and purification of this compound are critical to obtaining a product of high purity, which is often a stringent requirement for its subsequent applications. A variety of techniques, ranging from classical crystallization to modern chromatographic methods, are employed to achieve the desired level of purity.
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the crude this compound. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high dissolving capacity at its boiling point. The process involves dissolving the crude product in a minimal amount of a suitable hot solvent. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.
For more challenging separations, particularly the removal of isomeric impurities, advanced chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound. Reverse-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is particularly effective. A specific method for the separation of (2,6-dichlorophenyl)hydrazine (B81577) has been developed using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable and can be adapted for preparative separation to isolate highly pure this compound.
| Technique | Principle | Key Parameters |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Solvent selection, cooling rate. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the compound between a stationary phase and a mobile phase. | Column type (e.g., Newcrom R1), mobile phase composition (e.g., acetonitrile/water/acid), flow rate, detection wavelength. |
Reactivity and Mechanistic Investigations of 2,6 Dichlorophenylhydrazine Hydrochloride
Fundamental Reactivity Profiles of the Hydrazine (B178648) Moiety in 2,6-Dichlorophenylhydrazine Hydrochloride
The reactivity of this compound is fundamentally dictated by the hydrazine moiety (-NHNH2), which is influenced by the electronic effects of the dichlorinated phenyl ring.
The hydrazine group possesses two nitrogen atoms, each with a lone pair of electrons, rendering it nucleophilic. However, in 2,6-Dichlorophenylhydrazine, the nucleophilicity is modulated by the aromatic ring to which it is attached. The two chlorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect. This effect reduces the electron density on the aryl nitrogen (N1), consequently decreasing its nucleophilicity compared to unsubstituted phenylhydrazine (B124118).
Despite this deactivation, the terminal nitrogen (N2) retains significant nucleophilic character, allowing it to participate in various substitution reactions. The compound can engage in nucleophilic aromatic substitution (SNAr) reactions, where the hydrazine group displaces a leaving group on a highly electron-deficient aromatic ring. The generally accepted mechanism for SNAr is an addition-elimination process involving the formation of a Meisenheimer-type intermediate. semanticscholar.org The rate-determining step can be either the formation of this intermediate or the subsequent departure of the leaving group, depending on the specific reactants and conditions. semanticscholar.org
| Steric Hindrance | Chlorine atoms at positions 2 and 6 create steric bulk around the N1 nitrogen. | Can hinder reactions at the N1 position and influence reaction pathways. |
A hallmark reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.netresearchgate.net This reaction is of pivotal importance as it constitutes the initial step in the widely used Fischer indole (B1671886) synthesis. byjus.comtestbook.com The reaction between this compound and a carbonyl compound typically proceeds under acidic conditions. The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic terminal nitrogen of the hydrazine. This is followed by dehydration to yield the corresponding 2,6-dichlorophenylhydrazone.
The general reaction is as follows: Cl₂C₆H₃NHNH₂·HCl + R'C(=O)R'' ⇌ Cl₂C₆H₃NHN=C(R')R'' + H₂O + HCl
The formation of the hydrazone is a reversible process, but the equilibrium can often be driven towards the product by removing water. These hydrazones are often stable, isolable intermediates that can be purified before proceeding to the next stage of a synthesis, such as indole formation. testbook.com
Elucidation of Reaction Mechanisms in Key Transformations Involving this compound
The Fischer indole synthesis is a robust and versatile method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgsharif.edu The established mechanism, first proposed by Robinson, involves several key steps when applied to a 2,6-dichlorophenylhydrazine derivative. nih.gov
Hydrazone Formation : As described previously, the initial step is the acid-catalyzed condensation of 2,6-dichlorophenylhydrazine with an aldehyde or ketone to form a 2,6-dichlorophenylhydrazone. byjus.com
Tautomerization : The hydrazone tautomerizes to its enehydrazine form. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement.
researchgate.netresearchgate.net-Sigmatropic Rearrangement : The protonated enehydrazine undergoes an irreversible electrocyclic rearrangement, specifically a researchgate.netresearchgate.net-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. byjus.com This is the key bond-forming step of the synthesis.
Rearomatization : The resulting intermediate, a di-imine, loses a proton to regain aromaticity in the benzene (B151609) ring.
Cyclization and Elimination : The aniline-type amino group then attacks the imine carbon intramolecularly to form a five-membered ring intermediate (an aminal). wikipedia.org
Aromatization : Under acidic catalysis, this intermediate eliminates a molecule of ammonia (B1221849) (or an amine), followed by loss of a proton, to yield the final, energetically favorable aromatic indole. nih.gov
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.org
The researchgate.netresearchgate.net-sigmatropic rearrangement step is believed to proceed through a transient dienone-imine intermediate. researchgate.netcdnsciencepub.com Evidence for this intermediate has been presented in studies involving the uncatalyzed, room-temperature condensation of N′-methyl-2,6-dichlorophenylhydrazine with cyclohexanone. cdnsciencepub.com The isolation of specific products from this reaction, including 8-chloro-1,2,3,4-tetrahydrocarbazole and 5-amino-6-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole, can only be rationalized by invoking the formation of a dienone-imine intermediate. researchgate.netcdnsciencepub.com
This intermediate is analogous to the dienone intermediate found in the Claisen rearrangement. cdnsciencepub.com While attempts to directly trap the dienone-imine intermediate have been challenging due to its rapid conversion to the subsequent products, the nature of the isolated side-products provides strong circumstantial evidence for its existence. cdnsciencepub.com The steric hindrance and electronic effects of the 2,6-dichloro substituents likely influence the stability and reactivity of this transient species.
Table 2: Products Supporting Dienone-Imine Intermediate Formation from N′-methyl-2,6-dichlorophenylhydrazine and Cyclohexanone
| Product Isolated | Implication | Reference |
|---|---|---|
| Methylamine hydrochloride | Suggests cleavage of the N-N bond and subsequent fragmentation pathways. | cdnsciencepub.com |
| 8-chloro-1,2,3,4-tetrahydrocarbazole | Indicates a rearrangement and loss of a chlorine atom, a process explained via the dienone-imine intermediate. | cdnsciencepub.com |
A significant aspect of the Fischer indole synthesis arises when unsymmetrical ketones are used, as this can lead to the formation of two possible regioisomeric indoles. sharif.edu The regioselectivity of the cyclization is determined by the direction of the initial tautomerization of the hydrazone to the enehydrazine.
Several factors influence this regioselectivity:
Steric Effects : The bulky chlorine atoms at the ortho positions of the 2,6-dichlorophenylhydrazine moiety exert significant steric hindrance. This generally favors the formation of the enehydrazine isomer where the double bond is formed with the less sterically hindered α-carbon of the ketone. byjus.com Consequently, cyclization occurs toward the less substituted position. sharif.edu
Acid Catalyst : The nature and concentration of the acid catalyst can influence the product ratio. sharif.edu Stronger acidic conditions can sometimes alter the preferred direction of cyclization.
Electronic Effects : The electron-withdrawing nature of substituents on the phenylhydrazine ring can impact the stability of the transition state during the researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov Computational studies have shown that electron-withdrawing groups can destabilize the transition state leading to one regioisomer over the other. nih.govsemanticscholar.org
Stereoselectivity becomes a consideration when the carbonyl compound contains pre-existing stereocenters or when new stereocenters are formed during the reaction. The stereochemical outcome is often dictated by the thermodynamics of the intermediates and the transition states, aiming for the most stable conformation.
Cyclization Mechanisms for Diverse Heterocyclic Frameworks
This compound is a versatile reagent in the synthesis of various heterocyclic frameworks, primarily due to the reactive nature of the hydrazine moiety. Its participation in cyclization reactions is influenced by the significant steric hindrance and strong electron-withdrawing effects of the two chlorine atoms at the ortho positions. These features affect reaction rates, regioselectivity, and the stability of intermediates. Key cyclization mechanisms include the formation of indoles, pyrazoles, and triazoles.
Fischer Indole Synthesis
The most prominent cyclization reaction involving arylhydrazines is the Fischer indole synthesis, which produces the indole aromatic heterocycle from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions. wikipedia.org The reaction with this compound proceeds through a well-established mechanism:
Hydrazone Formation: The initial step is the acid-catalyzed condensation of 2,6-dichlorophenylhydrazine with a carbonyl compound to form the corresponding 2,6-dichlorophenylhydrazone.
Tautomerization: The hydrazone tautomerizes to its enamine form (or 'ene-hydrazine'). wikipedia.org
Cyclization and Aromatization: The resulting di-imine intermediate undergoes cyclization and subsequent elimination of ammonia (as ammonium (B1175870) chloride in the presence of HCl) to yield the final, energetically favorable aromatic indole ring. wikipedia.org
The 2,6-dichloro substitution pattern prevents the formation of certain dienone-imine intermediates that might otherwise lead to side reactions, though it can also slow the desired rearrangement due to steric hindrance. sigmaaldrich.com
Pyrazole (B372694) Synthesis
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, can be synthesized using this compound through cyclocondensation with 1,3-dicarbonyl compounds or their equivalents. nih.gov This is a classical and highly effective method for constructing the pyrazole ring. preprints.org
The general mechanism is as follows:
Initial Condensation: One of the hydrazine nitrogens acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
Dehydration: A final dehydration step occurs, leading to the formation of the aromatic pyrazole ring.
When using unsymmetrical 1,3-dicarbonyls, the regioselectivity of the initial attack can be an issue. The nucleophilicity of the nitrogen atoms in 2,6-dichlorophenylhydrazine is reduced by the electron-withdrawing chlorine atoms, which can affect the reaction rate.
Triazole Synthesis
Substituted phenylhydrazines are also precursors for the synthesis of 1,2,4-triazole (B32235) and 1,2,3-triazole frameworks, which are important scaffolds in medicinal chemistry. chemistryjournal.netnih.gov
1,2,4-Triazoles: One common route involves the reaction of the arylhydrazine with compounds containing a carbon-nitrogen triple bond (nitriles) or other suitable precursors that provide the additional carbon and nitrogen atoms needed for the ring. For instance, oxidative cyclization of hydrazones derived from aldehydes can lead to 1,2,4-triazole derivatives. nih.gov
1,2,3-Triazoles: Synthesis of 1,2,3-triazoles can be achieved from hydrazone derivatives. For example, hydrazonoyl hydrochlorides can be converted into nitrilimine intermediates, which then undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles to construct the 1,2,3-triazole ring. nih.gov
Kinetic and Thermodynamic Aspects of Hydrazone Formation
The formation of a hydrazone is the initial and often crucial step in the cyclization reactions of this compound. This reaction is a reversible, acid-catalyzed condensation between the hydrazine and a carbonyl compound (aldehyde or ketone). The kinetics and thermodynamics of this process are significantly influenced by the electronic and steric properties of the substituents on the phenylhydrazine ring.
Kinetic Aspects
The mechanism of hydrazone formation involves two main stages: the nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final hydrazone.
At neutral or near-neutral pH, the rate-limiting step is typically the dehydration of the carbinolamine intermediate. nih.gov The reaction rate is dependent on the concentration of both reactants and the pH of the medium.
The 2,6-dichloro substitution pattern has two opposing effects on the reaction kinetics:
Electronic Effect: The two chlorine atoms are strongly electron-withdrawing, which decreases the electron density on the phenyl ring and, by extension, reduces the nucleophilicity of the terminal nitrogen atom of the hydrazine. This effect slows down the initial nucleophilic attack on the carbonyl carbon. Studies on substituted benzaldehydes have shown that electron-withdrawing groups on the carbonyl component tend to accelerate the reaction, while on the hydrazine component they tend to slow it down. redalyc.orgepstem.net
Steric Effect: The presence of two bulky chlorine atoms in the ortho positions creates significant steric hindrance around the reactive nitrogen center. This sterically impedes the approach of the hydrazine to the carbonyl carbon, raising the activation energy of the transition state and thereby decreasing the reaction rate.
| Reactant Pair | Relative Rate | Primary Influencing Factor(s) |
| Phenylhydrazine + Benzaldehyde | Baseline | Reference reaction |
| 4-Nitrophenylhydrazine + Benzaldehyde | Slower | Strong electron-withdrawing effect reduces nucleophilicity |
| 4-Methoxyphenylhydrazine + Benzaldehyde | Faster | Electron-donating effect increases nucleophilicity |
| Phenylhydrazine + 4-Nitrobenzaldehyde | Faster | Electron-withdrawing group makes carbonyl carbon more electrophilic nih.gov |
| 2,6-Dichlorophenylhydrazine + Benzaldehyde | Significantly Slower | Strong electron-withdrawing effect and significant steric hindrance |
This table presents a qualitative comparison of expected reaction rates based on established principles of electronic and steric effects on hydrazone formation.
Thermodynamic Aspects
Hydrazone formation is a reversible equilibrium. The position of the equilibrium is determined by the relative thermodynamic stability of the reactants and products. The stability of the resulting 2,6-dichlorophenylhydrazone is influenced by the electronic nature of the substituents. The electron-withdrawing chlorine atoms can destabilize the C=N double bond of the hydrazone through inductive effects, potentially shifting the equilibrium slightly towards the reactants compared to hydrazones formed from electron-rich phenylhydrazines. However, in most synthetic procedures, the equilibrium is driven towards the product by removing the water formed during the reaction.
Theoretical and Computational Studies on Reaction Energetics and Transition States
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the complex reaction mechanisms involving this compound. mdpi.com These studies offer detailed insights into reaction energetics, the geometries of transition states, and the stability of intermediates, which are often difficult to characterize experimentally. researchgate.net
Modeling Reaction Pathways
Computational studies can map the entire potential energy surface of a reaction, such as the Fischer indole synthesis or pyrazole formation. This involves calculating the Gibbs free energy of all reactants, intermediates, transition states, and products. nih.gov For a reaction involving this compound, such a study would specifically elucidate:
Activation Energies: By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) for key steps, like the sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement, can be determined. The high steric strain imposed by the 2,6-dichloro substitution would be expected to result in a higher calculated activation energy for this step compared to the unsubstituted analogue.
Intermediate Stability: The energies of intermediates, such as the carbinolamine and enamine in hydrazone formation and the subsequent Fischer indole synthesis, can be calculated to assess their relative stabilities.
Transition State Geometry: DFT calculations can optimize the three-dimensional structure of transition states. researchgate.net For the sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement, this would reveal the precise bond-breaking and bond-forming distances and angles, providing a clear picture of the concerted mechanism. Computational models can visualize how the bulky chlorine atoms distort the ideal geometry of the transition state. ljmu.ac.uk
Investigating Substituent Effects
Computational models are ideal for systematically studying the role of the 2,6-dichloro substituents. By comparing the calculated energy profiles for reactions with phenylhydrazine, 4-chlorophenylhydrazine, and 2,6-dichlorophenylhydrazine, the distinct electronic and steric contributions of the chlorine atoms can be quantified. For instance, calculations can parse the through-bond inductive effect from the through-space steric repulsion.
| Species | Description | Calculated Relative Energy (kcal/mol) - Conceptual |
| Reactants | Hydrazine + Ketone | 0.0 (Reference) |
| TS1 | Hydrazone Formation (Dehydration) | +20 to +25 |
| Intermediate 1 | Hydrazone | -5 to -10 |
| Intermediate 2 | Ene-hydrazine | -3 to -8 |
| TS2 | sigmaaldrich.comsigmaaldrich.com-Sigmatropic Rearrangement | +25 to +35 (Rate-determining step) |
| Intermediate 3 | Di-imine | -15 to -20 |
| TS3 | Cyclization/Ammonia Elimination | +10 to +15 |
| Product | Indole | -25 to -35 (Thermodynamic sink) |
This conceptual table illustrates the type of data generated from a DFT study of a reaction pathway like the Fischer indole synthesis. The values are hypothetical and serve to show the relative energy changes along the reaction coordinate.
These theoretical studies can rationalize experimental observations, such as reaction yields and regioselectivity, and can be used to predict the outcome of reactions with new substrates, thereby guiding synthetic efforts. nih.gov
Applications of 2,6 Dichlorophenylhydrazine Hydrochloride in Complex Molecular Synthesis
Precursor Role in the Synthesis of Heterocyclic Compounds
2,6-Dichlorophenylhydrazine hydrochloride is a versatile precursor for constructing a range of heterocyclic compounds. The nitrogen atoms of the hydrazine (B178648) moiety provide nucleophilic centers that readily participate in cyclization reactions, while the dichlorinated phenyl ring offers steric and electronic properties that can influence reaction pathways and provide sites for further functionalization.
The synthesis of pyrazole (B372694) derivatives is a prominent application of substituted hydrazines. wikipedia.orgorganic-chemistry.orgenamine.net The most common and direct method involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.org In this pathway, this compound reacts with a 1,3-diketone, where one nitrogen of the hydrazine attacks one carbonyl group, and the other nitrogen attacks the second carbonyl, leading to a cyclized intermediate that subsequently dehydrates to form the stable aromatic pyrazole ring.
A more specialized route to functionalized pyrazoles involves the Vilsmeier-Haack reaction. This method utilizes a pre-formed hydrazone, which is then cyclized using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). This approach has been successfully employed for the synthesis of 1-aryl-pyrazole-4-carbaldehydes. pharmaguideline.com For instance, the hydrazone formed from this compound and an appropriate ketone can undergo Vilsmeier cyclization to yield a 1-(2,6-dichlorophenyl)-pyrazole-4-carbaldehyde, a highly functionalized scaffold for further synthetic elaboration. pharmaguideline.com
| Reactant 1 | Reactant 2 | Key Reaction Type | Product Class |
| 2,6-Dichlorophenylhydrazine HCl | 1,3-Diketone | Cyclocondensation | 1-(2,6-dichlorophenyl)pyrazole |
| 2,6-Dichlorophenylhydrazone | Vilsmeier Reagent | Vilsmeier Cyclization | 1-(2,6-dichlorophenyl)pyrazole-4-carbaldehyde |
While this compound is a key precursor for many nitrogen-containing heterocycles, its direct application in the primary synthesis of simple pyrrole (B145914) and pyrrolidine (B122466) rings is not a widely documented strategy. Standard synthetic routes to pyrroles, such as the Paal-Knorr or Hantzsch syntheses, typically involve the reaction of dicarbonyl compounds with ammonia (B1221849) or primary amines rather than hydrazines. wikipedia.org Similarly, pyrrolidine synthesis often relies on methods like the reduction of pyrroles or the cyclization of amino alcohols or haloamines. wikipedia.org
However, there is evidence of phenylhydrazine (B124118) moieties being incorporated into more complex molecular architectures that feature a pyrrolidine core, specifically in the synthesis of pyrrolidine-2,4-dione (B1332186) derivatives. This suggests a potential, albeit specialized, role for this compound in constructing complex scaffolds where a pyrrolidine-dione ring is fused or appended to the dichlorophenyl group.
Substituted hydrazines are valuable reagents in the synthesis of novel triazine derivatives. The 1,3,5-triazine (B166579) (or s-triazine) scaffold, in particular, can be readily synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). acs.orghep.com.cn The three chlorine atoms on cyanuric chloride can be replaced sequentially through nucleophilic substitution, allowing for precise control over the final substitution pattern. acs.orgresearchgate.net
This compound can act as a nucleophile, reacting with cyanuric chloride to displace one or more of the chloro groups. By carefully controlling the reaction conditions (such as temperature and stoichiometry), it is possible to synthesize mono-, di-, or tri-substituted triazines where the 2,6-dichlorophenylhydrazinyl moiety is attached to the triazine core. researchgate.net This provides a direct route to novel triazine structures bearing the distinct electronic and steric features of the 2,6-dichlorophenyl group, which can be explored for various applications in materials science and medicinal chemistry.
Strategic Use in the Formation of Hydrazone Intermediates
One of the most fundamental and strategic applications of this compound is its reaction with carbonyl compounds to form hydrazones. This condensation reaction with aldehydes and ketones is typically rapid and efficient, yielding stable 2,6-dichlorophenylhydrazones. nih.govorganic-chemistry.org These hydrazones are not merely derivatives for characterization but are crucial, often isolable, intermediates in multi-step syntheses.
Integration into Fischer Indole (B1671886) Synthesis for Functionalized Indoles
The Fischer indole synthesis is a classic and powerful chemical reaction for producing the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions. nih.gov The use of this compound in this reaction provides a direct and efficient route to indoles specifically substituted with chlorine atoms at the 4- and 6-positions of the indole ring system.
The reaction proceeds through the initial formation of the 2,6-dichlorophenylhydrazone, which, under acidic catalysis, isomerizes to an enamine. nih.gov This intermediate then undergoes a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole. The presence of the chloro-substituents at the 2- and 6-positions of the original phenylhydrazine ring has been used to study the reaction mechanism, as these bulky groups can help to prevent certain side reactions or the aromatization of proposed intermediates.
Research has demonstrated that modifying the starting hydrazine by alkylating the terminal nitrogen atom (the one not attached to the phenyl ring) can significantly improve the efficiency of the Fischer indole synthesis. When compared to their unalkylated counterparts like this compound, N-alkylated hydrazines provide indole products in higher yields and at faster rates.
This enhanced reactivity allows the reactions to be conducted at lower temperatures, which increases the compatibility with substrates containing acid-sensitive functional groups. The terminally alkylated hydrazines can be prepared and stored as stable hydrochloride or hydrotetrafluoroborate salts. A direct comparison of a Fischer indole synthesis using this compound versus its N-methylated version showed a significant increase in the yield of the desired indole product.
| Hydrazine Reactant | Reaction Time | Product Yield |
| This compound | 6 days | 19% |
| N-Methyl-2,6-dichlorophenylhydrazine hydrochloride | 3 hours | 33% |
Contribution to the Design and Synthesis of Chemically Diverse Compounds
This compound is a versatile reagent for the construction of diverse molecular architectures, most notably in the synthesis of pyrazole and pyrimido[4,5-c]pyridazine (B13102040) derivatives.
The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with a wide range of pharmaceutical applications, is a well-documented application of this compound. For instance, it is employed in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester. sigmaaldrich.com This reaction highlights the role of the hydrazine in forming the core pyrazole ring structure. Furthermore, the synthesis of 3-amino-1-(2,6-dichlorophenyl)pyrazole has been described, indicating its utility in creating pyrazoles with varied functional groups. google.com The general synthesis of 3-amino-1-phenyl-pyrazoles often involves a two-step process starting with the reaction of a nitrile with a phenylhydrazine and an acrylate, followed by oxidation of the resulting dihydropyrazole. google.com
Another significant application is in the synthesis of more complex, fused heterocyclic systems. Specifically, this compound is a key precursor in the production of pyrimido[4,5-c]pyridazine derivatives. These compounds are of interest in medicinal chemistry due to their potential biological activities. The synthesis involves the reaction of 1-{5-[2-(2,6-Dichlorophenyl)-2-oxoethyl]-2-methylsulfanylpyrimidin-4-yl}pyrazolidin-3-one, showcasing the integration of the 2,6-dichlorophenylhydrazine moiety into a larger, multi-ring structure.
While not yet explicitly documented with the 2,6-dichloro substituted variant, the Fischer indole synthesis represents a potential avenue for further diversification. This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole. google.comscielo.org.zascispace.com Given the general applicability of this reaction to substituted phenylhydrazines, it is plausible that this compound could be used to synthesize indoles with a unique substitution pattern, which could have novel biological properties.
The Japp-Klingemann reaction, which produces hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts, is another potential application. wikipedia.org The resulting hydrazones can then be used in subsequent reactions, such as the Fischer indole synthesis, to generate further molecular diversity. wikipedia.org
The following table summarizes the types of chemically diverse compounds synthesized using this compound and related starting materials.
| Compound Class | Specific Example | Key Reaction Type |
| Pyrazoles | 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester | Cyclocondensation |
| Amino-pyrazoles | 3-amino-1-(2,6-dichlorophenyl)pyrazole | Michael Addition and Cyclization followed by Oxidation |
| Fused Heterocycles | Pyrimido[4,5-c]pyridazines | Multi-step synthesis involving initial reaction with a pyrimidine (B1678525) derivative |
| Fused Heterocycles | 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H- google.comscielo.org.zascispace.comtriazolo[3,4-b] scielo.org.zascispace.comresearchgate.netthiadiazine-7-carboxylic acid | Multi-step synthesis starting from a related dichlorophenyl compound |
Exploration in Multi-Component Reaction Sequences for Molecular Complexity
Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. These reactions are of great interest in medicinal chemistry and drug discovery due to their ability to rapidly generate libraries of complex and diverse molecules.
While specific examples detailing the use of this compound in well-known MCRs like the Ugi, Biginelli, or Hantzsch reactions are not extensively documented in the reviewed literature, its potential as a component in such reactions is significant, particularly in the synthesis of pyridazine (B1198779) and pyrazole derivatives.
For instance, three-component reactions for the synthesis of pyridazine derivatives have been reported, which involve the reaction of an arylglyoxal, malononitrile, and hydrazine hydrate. scielo.org.zaresearchgate.net This one-pot synthesis proceeds at room temperature and provides a straightforward route to 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.zaresearchgate.net Given that 2,6-dichlorophenylhydrazine is a substituted hydrazine, it is a strong candidate for inclusion in similar MCRs to produce novel pyridazine structures with the 2,6-dichlorophenyl moiety.
Similarly, multi-component syntheses of pyrazoles are well-established. nih.govbeilstein-journals.orgmdpi.com These reactions often involve the (3+2)-cyclocondensation of in situ generated 1,3-dielectrophiles with hydrazines. nih.govbeilstein-journals.org A common approach is the reaction of a β-ketoester, an aldehyde, malononitrile, and a hydrazine, which can lead to the formation of complex pyrano[2,3-c]pyrazoles. mdpi.com The adaptability of these reactions to a variety of substituted hydrazines suggests that this compound could be a valuable component for generating libraries of novel pyrazole-containing compounds.
The following table outlines potential multi-component reaction sequences where this compound could be explored to generate molecular complexity.
| Multi-Component Reaction Type | General Reactants | Potential Product Class with this compound |
| Pyridazine Synthesis | Arylglyoxal, Malononitrile, Hydrazine | 3-Amino-5-aryl-1-(2,6-dichlorophenyl)pyridazine-4-carbonitriles |
| Pyrazole Synthesis | β-Ketoester, Aldehyde, Malononitrile, Hydrazine | 1-(2,6-Dichlorophenyl)-pyrano[2,3-c]pyrazoles |
| Pyridazine Synthesis | Arylglyoxal hydrazone, Acetylenic ester, Triphenylphosphine | Substituted 1-(2,6-dichlorophenyl)pyridazines |
The exploration of this compound in these and other multi-component reactions holds significant promise for the efficient synthesis of novel and structurally complex molecules with potential applications in various fields of chemical and pharmaceutical research.
Advanced Synthetic Strategies Incorporating 2,6 Dichlorophenylhydrazine Hydrochloride
Catalytic Methodologies in Arylated Hydrazine (B178648) Transformations
The transformation of arylated hydrazines, including 2,6-dichlorophenylhydrazine hydrochloride, is greatly enhanced by a variety of catalytic systems. These catalysts offer improved reaction rates, higher yields, and greater selectivity compared to traditional methods.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. libretexts.org In the context of arylated hydrazines, palladium catalysts can be employed in reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. libretexts.orgrsc.org For instance, the Buchwald modification of the Fischer indole (B1671886) synthesis allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which can be formed in situ from hydrazines like this compound. wikipedia.org This approach expands the scope of the Fischer indole synthesis to include a wider range of substrates. wikipedia.org Another significant palladium-catalyzed transformation is the denitrogenative coupling of arylhydrazines with aryl halides, which provides a route to functionalized biaryls. rsc.org
Copper-catalyzed reactions, particularly N-arylation, represent another important class of transformations for arylated hydrazines. nih.govresearchgate.net These reactions, often referred to as Ullmann-type couplings, provide an efficient means of forming C-N bonds. researchgate.net The use of copper catalysts can be advantageous due to their lower cost and toxicity compared to palladium. researchgate.net For example, a convenient method for the intermolecular N-arylation of hydrazides with substituted aryl iodides has been reported using a copper catalyst in the presence of a base. nih.gov
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from phenylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgnih.gov The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.orgsharif.edu The choice of catalyst can significantly influence the reaction's efficiency and the regioselectivity when unsymmetrical ketones are used. thermofisher.com While traditional methods often require stoichiometric amounts of strong acids, recent advancements have focused on the development of more efficient catalytic systems.
| Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Product Type | Reference |
| Palladium(II) Acetate / X-Phos | C-N Cross-Coupling | 2,6-Dichlorophenylhydrazine | Aryl Bromide | N-Aryl-2,6-dichlorophenylhydrazine | acs.org |
| Copper(I) Iodide / 2-Picolinic Acid | N-Arylation | 2,6-Dichlorophenylhydrazine | Aryl Iodide | N-Aryl-2,6-dichlorophenylhydrazine | researchgate.net |
| Zinc Chloride | Fischer Indole Synthesis | 2,6-Dichlorophenylhydrazine | Ketone/Aldehyde | 4,7-Dichloroindole (B1610655) Derivative | wikipedia.orgnih.gov |
| Polyphosphoric Acid | Fischer Indole Synthesis | 2,6-Dichlorophenylhydrazine | Ketone/Aldehyde | 4,7-Dichloroindole Derivative | wikipedia.org |
Development of Sustainable and Efficient Synthetic Protocols
The development of sustainable and efficient synthetic protocols is a paramount goal in modern chemistry, driven by the need to minimize environmental impact and reduce costs. In the context of reactions involving this compound, this translates to the use of less hazardous reagents and solvents, improved energy efficiency, and the design of processes that generate minimal waste.
One key aspect of sustainable synthesis is the use of catalytic rather than stoichiometric reagents. As discussed in the previous section, employing catalysts in transformations of this compound significantly improves the atom economy of the reactions by reducing the amount of waste generated.
The choice of solvent is another critical factor in the sustainability of a synthetic protocol. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener solvent alternatives, such as water, ionic liquids, or supercritical fluids, is an active area of research. For reactions involving this compound, the development of protocols that utilize these more benign solvent systems would represent a significant step towards greater sustainability.
Energy efficiency is also a key consideration. Reactions that can be performed at lower temperatures or with shorter reaction times contribute to a more sustainable process. This can be achieved through the use of highly active catalysts or by employing energy sources such as microwave irradiation, as will be discussed in a later section.
| Sustainability Improvement | Synthetic Protocol | Example Reaction | Benefit |
| Catalysis | Palladium-catalyzed C-N coupling | Reaction of 2,6-dichlorophenylhydrazine with an aryl halide | Reduced waste, higher atom economy |
| Greener Solvents | Fischer Indole Synthesis in aqueous media | Not specifically found for this compound, but a general green chemistry goal | Reduced use of volatile organic compounds |
| Energy Efficiency | Microwave-assisted synthesis | Hydrazone formation from 2,6-dichlorophenylhydrazine and a carbonyl compound | Shorter reaction times, reduced energy consumption |
Solvent-Free and Green Chemistry Approaches in this compound-Mediated Reactions
Green chemistry principles are increasingly being applied to the synthesis of organic compounds, and reactions involving this compound are no exception. These approaches aim to reduce or eliminate the use and generation of hazardous substances.
Solvent-free reactions, also known as solid-state reactions, offer significant environmental benefits by completely eliminating the need for a solvent. These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. The condensation of hydrazines with carbonyl compounds to form hydrazones is a reaction that can often be performed under solvent-free conditions. libretexts.org This approach is not only environmentally friendly but can also lead to higher yields and shorter reaction times.
Microwave-assisted synthesis is another powerful tool in green chemistry. nih.gov Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. nih.govjaptronline.comneliti.com This is due to the efficient and direct heating of the reaction mixture. Microwave-assisted synthesis has been successfully applied to a variety of organic transformations, including the synthesis of hydrazides from their corresponding acids in a one-step, solvent-free reaction. nih.govneliti.com This methodology could potentially be adapted for reactions involving this compound, offering a rapid and efficient route to its derivatives.
| Green Chemistry Approach | Reaction Type | Reactant 1 | Reactant 2 | Conditions | Advantages |
| Solvent-Free | Hydrazone Formation | This compound | Aldehyde or Ketone | Grinding at room temperature | Eliminates solvent waste, often faster reaction |
| Microwave-Assisted | Hydrazide Synthesis | Carboxylic Acid | 2,6-Dichlorophenylhydrazine | Microwave irradiation, solvent-free | Rapid reaction times, high yields |
Flow Chemistry and Automated Synthesis Applications
Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing. google.com These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling up. researchgate.netcolab.ws
The Fischer indole synthesis is a prime example of a reaction that has been successfully adapted to a continuous flow process. researchgate.netresearchgate.netnih.gov By pumping solutions of a phenylhydrazine (B124118) hydrochloride and a carbonyl compound through a heated reactor, indoles can be synthesized rapidly and efficiently. researchgate.netcolab.ws This approach avoids the potential hazards associated with the accumulation of large quantities of reactive intermediates in a batch reactor and allows for the synthesis of a wide range of indole derivatives. google.comresearchgate.netcolab.ws A study on the continuous flow Fischer indole synthesis demonstrated that high conversion rates and excellent yields could be achieved within 20 minutes under optimized conditions. colab.ws
Automated synthesis platforms, often coupled with flow chemistry systems, enable the rapid and systematic synthesis of libraries of compounds. This is particularly valuable in drug discovery and materials science, where the ability to quickly generate and screen a large number of analogues is crucial. While specific examples of fully automated synthesis platforms dedicated to the reactions of this compound are not widely reported, the principles of automated synthesis are readily applicable. For example, an automated system could be designed to perform a series of Fischer indole syntheses by systematically varying the carbonyl reactant, allowing for the rapid generation of a library of 4,7-dichloroindole derivatives.
| Technology | Application | Reactants | Conditions | Throughput/Advantages |
| Flow Chemistry | Fischer Indole Synthesis | This compound and various ketones/aldehydes | Heated flow reactor, optimized solvent and temperature | High yields in short residence times, enhanced safety, scalability researchgate.netcolab.ws |
| Automated Synthesis | Library Synthesis of Heterocycles | This compound and a library of building blocks | Automated liquid handling and reaction workup | Rapid generation of compound libraries for screening |
Spectroscopic Characterization and Structural Elucidation of 2,6 Dichlorophenylhydrazine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 2,6-Dichlorophenylhydrazine hydrochloride provides valuable information about the arrangement of protons in the molecule. In a spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), distinct signals corresponding to the aromatic and hydrazinium (B103819) protons are observed. nih.gov
The aromatic region of the spectrum is characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. It displays a triplet and a doublet, corresponding to the single proton at the 4-position (H-4) and the two equivalent protons at the 3- and 5-positions (H-3/H-5), respectively. The proton H-4, situated between two identical protons, appears as a triplet due to coupling with both neighbors. The H-3 and H-5 protons are chemically equivalent and appear as a doublet due to coupling with H-4.
The protons of the hydrazinium group (-NHNH₃⁺) are exchangeable and their chemical shift can be concentration and temperature-dependent. They typically appear as a broad singlet. In the spectrum recorded in DMSO-d6, a signal at 10.4 ppm is assigned to these protons. nih.gov The downfield shift is indicative of the deshielding effect caused by the positive charge on the nitrogen atom.
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d6 nih.gov
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Hydrazinium Protons (-NHNH₃⁺) | 10.4 | Broad Singlet | 4H |
| Aromatic H-3/H-5 | 7.54 | Doublet | 2H |
| Aromatic H-4 | 7.29 | Triplet | 1H |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected in the aromatic region, corresponding to the four unique carbon environments in the dichlorophenyl ring.
Table 2: Predicted ¹³C NMR Assignments for this compound
| Assignment | Expected Chemical Shift Range (δ, ppm) |
|---|---|
| C-1 (C-NNH₂) | 140 - 150 |
| C-2/C-6 (C-Cl) | 125 - 135 |
| C-4 | 128 - 132 |
| C-3/C-5 | 127 - 130 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. While detailed spectral data with peak assignments for this compound are not widely published, the expected vibrational modes can be inferred from the known structure.
In the IR spectrum, characteristic absorption bands for the N-H stretching vibrations of the hydrazinium ion (-NH₃⁺) are expected in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range. Strong absorptions corresponding to the C-Cl stretching modes are anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Cl bonds would also be expected to give a distinct Raman signal.
Table 3: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Hydrazinium) | 3200 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1250 - 1350 | IR |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the mass spectrum provides clear evidence for the structure of the corresponding free base, (2,6-Dichlorophenyl)hydrazine (B81577).
The spectrum shows a prominent molecular ion peak cluster for the free base (C₆H₆Cl₂N₂). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this cluster appears at m/z 176 (for the molecule with two ³⁵Cl atoms), m/z 178 (one ³⁵Cl and one ³⁷Cl), and m/z 180 (two ³⁷Cl atoms). The relative intensities of these peaks, approximately 100:64:11, are characteristic for a molecule containing two chlorine atoms. The peak at m/z 176, corresponding to the molecular ion with the most abundant isotopes, is the base peak in the spectrum. nih.gov
The fragmentation pattern includes several significant ions that can be rationalized by the cleavage of the molecule. Common fragmentation pathways for phenylhydrazines involve the loss of the hydrazine (B178648) moiety or parts thereof.
Table 4: Key Mass Spectral Data for 2,6-Dichlorophenylhydrazine nih.gov
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 176 | 100.0 | [M]⁺ (C₆H₆³⁵Cl₂N₂) |
| 178 | 64.3 | [M+2]⁺ |
| 180 | 11.0 | [M+4]⁺ |
| 160 | 59.5 | [M - NH₂]⁺ |
| 133 | 27.4 | [M - NH₂ - HCN]⁺ or [C₅H₂Cl₂]⁺ |
| 111 | 14.4 | [C₆H₄Cl]⁺ |
| 75 | 16.8 | [C₆H₃]⁺ |
X-ray Diffraction Analysis for Solid-State Conformational and Crystal Structure Determination
As of the current literature survey, a complete single-crystal X-ray diffraction structure for this compound (C₆H₇Cl₃N₂) does not appear to be available in publicly accessible crystallographic databases.
However, if such a study were conducted, it would be expected to reveal key structural features. The analysis would confirm the geometry of the 2,6-dichlorophenyl ring, likely showing minor deviations from perfect planarity due to the bulky substituents. It would precisely define the conformation of the hydrazinium side chain relative to the aromatic ring. A critical aspect of the analysis would be the elucidation of the hydrogen bonding network. The hydrazinium cation (-NHNH₃⁺) is a strong hydrogen bond donor, and it would form multiple hydrogen bonds with the chloride counter-ion (Cl⁻) and potentially with neighboring molecules, dictating the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the compound.
Industrial and Process Chemistry Research Pertaining to 2,6 Dichlorophenylhydrazine Hydrochloride
Scale-Up Considerations and Manufacturing Process Development
The industrial production of 2,6-Dichlorophenylhydrazine hydrochloride involves a multi-step chemical synthesis that requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. The primary route to this compound begins with 2,6-dichloroaniline (B118687). This precursor undergoes diazotization, typically using sodium nitrite (B80452) in an acidic medium, followed by a reduction step to yield the desired hydrazine (B178648). ontosight.ai
Key scale-up considerations for this process include:
Reaction Kinetics and Thermodynamics: Understanding the rate and heat evolution of both the diazotization and reduction steps is critical. Diazotization reactions are often highly exothermic and require precise temperature control to prevent side reactions and ensure the stability of the intermediate diazonium salt.
Mass and Heat Transfer: As reactor volume increases, maintaining uniform temperature and reactant concentration becomes more challenging. Efficient mixing and heat exchange systems are paramount to avoid localized "hot spots" that could lead to product degradation or hazardous conditions.
Solvent Selection and Recovery: The choice of solvent impacts reaction rates, product solubility, and downstream purification processes. Industrial processes favor solvents that are effective, easily recoverable for recycling, and have a favorable environmental and safety profile.
Purification and Isolation: On a large scale, methods like crystallization and filtration must be optimized. Factors such as crystal size distribution, solvent inclusion, and drying efficiency are crucial for obtaining a final product that meets purity specifications. google.com
Process Safety: The handling of potentially unstable diazonium intermediates and energetic reagents requires robust safety protocols. This includes measures for thermal hazard assessment, pressure relief systems, and emergency response planning.
A common manufacturing process involves the diazotization of 2,6-dichloroaniline followed by reduction with a suitable agent like stannous chloride or sodium sulfite. ontosight.aigoogle.com The resulting hydrazine is then precipitated as its hydrochloride salt.
Table 1: Key Parameters in the Manufacturing of this compound
| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |
| Reactant Addition | Manual, dropwise | Automated, controlled flow rate | Precise control to manage exotherms and reaction rates. |
| Temperature Control | Ice baths | Jacketed reactors with cooling systems | Efficient heat removal to prevent runaway reactions. |
| Mixing | Magnetic stir bars | Mechanical agitators, baffles | Ensuring homogeneity and effective mass/heat transfer. |
| Isolation | Vacuum filtration | Centrifuges, filter presses | Throughput, solvent removal efficiency, operator safety. |
| Drying | Vacuum oven | Tumble dryers, fluid bed dryers | Efficiency, prevention of thermal degradation, dust control. |
Process Intensification and Optimization for Industrial Production
Process intensification (PI) is a chemical engineering paradigm focused on developing smaller, safer, and more energy-efficient manufacturing processes. numberanalytics.comchemcopilot.comenergy.gov For the production of this compound and other fine chemicals, PI offers significant advantages over traditional batch processing.
Key PI strategies applicable to this synthesis include:
Continuous Flow Chemistry: Transitioning from batch reactors to continuous flow systems, such as microreactors or plug flow reactors, can dramatically improve process control. rsc.orgresearchgate.net Flow reactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for safer handling of exothermic reactions and unstable intermediates. researchgate.net This enhanced control can lead to higher yields and purity.
Reactive Distillation: This technique combines chemical reaction and separation into a single unit, which can improve efficiency and reduce costs. numberanalytics.com
Membrane Reactors: These reactors integrate a membrane for the selective removal of products or byproducts, which can shift reaction equilibria to favor higher conversions. chemcopilot.com
Optimization of the industrial production process often involves a combination of experimental design (DoE) and process modeling. Parameters such as reactant ratios, temperature, pressure, and residence time are systematically varied to identify the optimal conditions for maximizing yield and minimizing impurities. rsc.org For instance, in hydrazine synthesis, the molar ratio of reactants can significantly influence the formation of by-products. rsc.org The integration of artificial intelligence and machine learning is an emerging trend for predicting optimal process conditions and identifying new opportunities for intensification. numberanalytics.comchemcopilot.com
Table 2: Comparison of Batch vs. Continuous Flow Processing for Hydrazine Synthesis
| Feature | Batch Processing | Continuous Flow Processing | Advantages of Intensification |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio | Enhanced safety, better temperature control. |
| Mass Transfer | Dependent on stirring efficiency | Superior, short diffusion distances | Faster reaction rates, improved selectivity. |
| Safety | Large inventory of hazardous material | Small reaction volume at any given time | Reduced risk of thermal runaway. |
| Scalability | Complex, requires re-engineering | Simpler, "scaling-out" by running units in parallel | Faster transition from lab to production. |
| Process Control | Slower response to changes | Rapid, precise control of parameters | Higher consistency and product quality. |
Research into Commercial Applications of this compound Derivatives
This compound is a valuable building block, primarily used as an intermediate in the synthesis of more complex molecules for various industries.
Research and Development in Agrochemical Intermediates
Substituted hydrazines are foundational components in the synthesis of many agrochemicals, including pesticides and herbicides. researchgate.netzcpc.net The 2,6-dichlorophenyl moiety is a key structural feature in certain active ingredients. Research in this area focuses on using this compound to construct heterocyclic systems, such as pyrazoles, which are known to exhibit potent biological activity. For example, it is used in the preparation of pyrazole-based compounds that serve as active ingredients in agrochemical formulations. sigmaaldrich.com The synthesis typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or a related synthon to form the pyrazole (B372694) ring.
Synthesis of Pharmaceutical Intermediates (Non-Clinical Scope)
In pharmaceutical research, this compound is a key precursor for the Fischer indole (B1671886) synthesis, a powerful method for creating the indole ring system. wikipedia.orgnih.gov The indole scaffold is a privileged structure found in a vast number of biologically active compounds and approved drugs.
The reaction involves condensing this compound with an aldehyde or ketone under acidic conditions. wikipedia.org The presence of the two chlorine atoms at the 2- and 6-positions of the phenyl ring can be used to direct the cyclization reaction and to block certain positions from undergoing further reactions, a strategy that has been explored to isolate reaction intermediates. cdnsciencepub.comresearchgate.net The resulting chlorinated indole derivatives can then be further functionalized to build complex molecular architectures for investigation in drug discovery programs.
Precursor Studies in Dye and Pigment Synthesis
Aromatic hydrazines are precursors to diazonium salts, which are the cornerstone of azo dye synthesis. unb.canih.gov Azo dyes, characterized by the -N=N- functional group, represent the largest class of commercial colorants. nih.gov
The synthesis process begins with the diazotization of an aromatic amine; in a related fashion, hydrazines can be precursors in pathways leading to these dyes. The resulting diazonium salt is then reacted with a coupling component, typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778), in an electrophilic aromatic substitution reaction to form the azo dye. nih.govrsc.org While aniline derivatives are more common starting materials, research into specialty pigments explores various substituted precursors, including dichlorinated compounds, to achieve specific colors and properties such as lightfastness, thermal stability, and chemical resistance. The 2,6-dichloro substitution pattern would influence the final color and properties of the resulting dye.
Analytical Applications of 2,6 Dichlorophenylhydrazine Hydrochloride
Derivatization Strategies for the Detection and Identification of Carbonyl Compounds
Derivatization of carbonyl compounds using hydrazine-based reagents is a well-established analytical strategy. nih.govnih.gov 2,6-Dichlorophenylhydrazine hydrochloride serves as a potent reagent for this purpose. The core of this strategy is the chemical reaction between the hydrazine (B178648) functional group (-NHNH₂) of 2,6-Dichlorophenylhydrazine and the carbonyl group (C=O) of an aldehyde or ketone. This condensation reaction results in the formation of a stable 2,6-dichlorophenylhydrazone derivative. nih.govresearchgate.net
The primary motivation for this derivatization is to enhance the detectability and simplify the analysis of the parent carbonyl compounds. The resulting hydrazone derivatives exhibit several advantageous properties:
Increased Molar Mass: The addition of the 2,6-dichlorophenyl group significantly increases the molecular weight, which can be beneficial in mass spectrometry.
Enhanced UV Absorbance: The aromatic ring system in the derivative often imparts strong ultraviolet (UV) absorbance, making the derivatives highly sensitive to UV detection in liquid chromatography. epa.govunitedchem.com
Improved Stability: Hydrazones are generally more stable than the parent carbonyl compounds, which is crucial for accurate and reproducible analysis. researchgate.net
Better Chromatographic Behavior: The derivatives are typically less polar and less volatile than the original small carbonyl compounds, leading to better separation on common chromatography columns.
The derivatization reaction is typically carried out in an acidic solution, which catalyzes the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. The reaction proceeds through a carbinolamine intermediate, followed by dehydration to yield the final hydrazone product.
Table 1: Reaction Summary
| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Benefit |
|---|---|---|---|---|
| This compound | Carbonyl Compound (Aldehyde/Ketone) | Condensation / Derivatization | 2,6-Dichlorophenylhydrazone | Formation of a stable, highly detectable derivative |
Chromatographic Techniques for the Separation and Purity Assessment of Derivatives
Once the carbonyl compounds have been converted to their 2,6-dichlorophenylhydrazone derivatives, chromatographic methods are employed for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. epa.govsielc.comrasayanjournal.co.in
Reverse-phase HPLC (RP-HPLC) is particularly well-suited for separating these derivatives. sielc.comrasayanjournal.co.in In this mode of chromatography, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The less polar hydrazone derivatives are retained on the nonpolar column and can be eluted by varying the composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. unitedchem.comsielc.com
The purity of the synthesized derivatives can also be assessed using HPLC. A pure derivative should ideally appear as a single, sharp peak in the chromatogram under optimized conditions. The presence of multiple peaks may indicate the presence of impurities, unreacted starting materials, or isomers of the derivative. rasayanjournal.co.in For instance, hydrazones can exist as E- and Z-stereoisomers due to the C=N double bond, which might be separated under specific chromatographic conditions. nih.gov
Table 2: Typical HPLC Conditions for Hydrazone Derivative Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation of nonpolar to moderately polar compounds |
| Stationary Phase (Column) | C18 (Octadecylsilane) | Provides a nonpolar surface for analyte interaction |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Elutes compounds based on polarity |
| Detector | UV-Vis Detector (e.g., at 360 nm) | Quantification based on UV absorbance of the hydrazone epa.govunitedchem.com |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of separation and analysis time unitedchem.com |
Gas chromatography (GC) can also be used, especially for more volatile derivatives or after further chemical modification to increase volatility. researchgate.net
Advanced Spectroscopic Methods in Qualitative and Quantitative Analysis of Reaction Products
Following chromatographic separation, spectroscopic methods are essential for the definitive identification (qualitative analysis) and measurement (quantitative analysis) of the 2,6-dichlorophenylhydrazone derivatives.
Mass Spectrometry (MS): Coupled with either GC (GC-MS) or HPLC (LC-MS), mass spectrometry is a powerful tool for identifying the derivatives. MS provides the mass-to-charge ratio (m/z) of the molecular ion of the derivative. By subtracting the mass of the 2,6-dichlorophenylhydrazine portion from the total mass of the derivative, the molecular weight of the original carbonyl compound can be precisely determined. The fragmentation pattern observed in the mass spectrum provides additional structural information, acting as a "fingerprint" for the compound. chemicalbook.comchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: As mentioned, the hydrazone derivatives typically have strong UV absorbance. This property is exploited in quantitative analysis. When used as a detector for HPLC, the UV-Vis spectrophotometer measures the absorbance of the eluting compounds at a specific wavelength. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the derivative, allowing for accurate quantification of the original carbonyl compound.
Table 3: Spectroscopic Methods for Hydrazone Derivative Analysis
| Method | Type of Analysis | Information Obtained |
|---|---|---|
| Mass Spectrometry (MS) | Qualitative | Molecular weight and fragmentation pattern for structural confirmation |
| Nuclear Magnetic Resonance (NMR) | Qualitative | Detailed structural information (connectivity of atoms) |
| UV-Visible Spectroscopy (UV-Vis) | Quantitative | Concentration of the derivative based on light absorbance |
Emerging Research Frontiers in 2,6 Dichlorophenylhydrazine Hydrochloride Chemistry
Exploration of Novel Synthetic Pathways and Chemical Transformations
The traditional synthesis of 2,6-Dichlorophenylhydrazine hydrochloride involves a two-step process: the diazotization of 2,6-dichloroaniline (B118687) followed by a reduction of the resulting diazonium salt. ontosight.aiwikipedia.org While robust, this method is being re-examined to enhance efficiency and discover new reactivity.
Novel synthetic research is moving towards advanced process technologies. For instance, the adaptation of classic batch reactions to continuous flow synthesis represents a significant leap forward. Flow chemistry offers superior control over reaction parameters, enhanced safety by minimizing the accumulation of unstable intermediates like diazonium salts, and potentially higher yields and purity. patsnap.comgoogle.comresearchgate.net
Beyond its synthesis, this compound is a versatile building block for constructing more complex molecules. Its primary reactivity centers around the hydrazine (B178648) moiety, which readily condenses with carbonyl compounds. This reactivity is fundamental to several important chemical transformations:
Fischer Indole (B1671886) Synthesis : A cornerstone reaction where the compound reacts with ketones or aldehydes to form indoles, which are prevalent scaffolds in pharmaceuticals and dyes. wikipedia.org
Pyrazole (B372694) Synthesis : It is a key precursor in the synthesis of substituted pyrazoles. For example, it has been used in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester. sigmaaldrich.comsigmaaldrich.com
Hydrazone Formation : The reaction with aldehydes, such as 3-nitrobenzaldehyde, yields corresponding hydrazones like (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, which can be used as intermediates for further synthesis or studied for their unique chemical properties. iucr.org
These transformations highlight the compound's utility in generating a diverse range of heterocyclic and complex organic molecules.
Table 1: Key Chemical Transformations of this compound
| Transformation Name | Reactant Class | Product Class | Significance |
|---|---|---|---|
| Fischer Indole Synthesis | Aldehydes/Ketones | Indoles | Core reaction for pharmaceutical and dye synthesis |
| Pyrazole Synthesis | 1,3-Dicarbonyls | Pyrazoles | Access to medicinally relevant heterocyclic compounds |
| Hydrazone Formation | Aldehydes/Ketones | Hydrazones | Creates versatile chemical intermediates for further reactions |
Investigation into Applications in Functional Materials Science
While extensively used as an intermediate in pharmaceutical and agrochemical synthesis, the direct application of this compound in functional materials science is a nascent and largely unexplored field. Current literature does not detail its incorporation into polymers or advanced materials, marking this as a true research frontier.
However, the broader class of phenylhydrazine (B124118) derivatives is beginning to attract attention for materials science applications, suggesting potential future directions for this compound.
Perovskite Solar Cells : Certain phenylhydrazine derivatives have been investigated as reducing agents for Sn4+ in tin-lead mixed perovskite precursors, a critical step in fabricating stable and efficient solar cells. rsc.org
Carbon Nanomaterials : In other research, phenylhydrazine derivatives have been successfully attached to the surface of single-walled carbon nanotubes (SWCNTs), demonstrating a method for functionalizing these materials to alter their electronic and physical properties. researchgate.net
Charge Transport Materials : Substituted phenylhydrazines are also used more broadly in the development of charge transport materials and novel polymers, where the nitrogen-rich structure can facilitate electron mobility. patsnap.comgoogle.com
These examples suggest that this compound, with its specific substitution pattern, could be a candidate for developing new functional materials. Future research could explore its potential as a monomer in polymerization, a functionalizing agent for nanomaterials, or as a component in electronic devices.
Development of Environmentally Conscious Synthetic Routes
The push for "green chemistry" is driving innovation in the synthesis of industrial chemicals, including this compound. Traditional batch production methods for phenylhydrazines often suffer from drawbacks that environmentally conscious routes aim to solve.
For example, the use of stannous chloride (SnCl2) as a reducing agent, while effective, is associated with high costs and the generation of heavy metal waste, making it less suitable for large-scale, environmentally friendly production. google.com Furthermore, batch reactors can pose significant safety hazards due to the potential for thermal runaway and the accumulation of large quantities of explosive diazonium salts. google.com
The most promising green alternative emerging is the adoption of continuous flow manufacturing . This technology addresses many of the shortcomings of batch processing:
Enhanced Safety : Flow reactors handle only small volumes of reactants at any given time, drastically reducing the risk associated with unstable intermediates. google.com
Improved Efficiency : The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times—often reducing processes that take hours down to minutes—and improved product yields. google.comresearchgate.net
Waste Reduction : Optimized reaction conditions and higher selectivity in flow systems can lead to fewer byproducts, simplifying purification and reducing chemical waste.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Phenylhydrazines
| Parameter | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Safety | Higher risk due to accumulation of unstable intermediates | Inherently safer with small reagent volumes in process |
| Reaction Time | Hours | Minutes google.com |
| Efficiency | Moderate yields, potential for thermal inefficiencies | Higher yields due to precise control of temperature and mixing researchgate.net |
| Waste | Can generate significant heavy metal and solvent waste | Minimized byproducts and potential for solvent recycling |
| Scalability | Complex and hazardous to scale up | Easier to scale by numbering-up or running longer |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Key applications for the chemistry of this compound include:
Synthesis Optimization : ML algorithms can analyze the multi-variable space of a chemical reaction (e.g., temperature, pressure, catalyst, solvent, stoichiometry). rsc.org For the synthesis of this compound, an ML model could predict the ideal conditions to maximize yield and purity while minimizing reaction time and energy consumption.
Forward Reaction Prediction : Given a set of reactants, including this compound, and conditions, AI tools can predict the most likely product structure. nih.gov This is invaluable for validating proposed synthetic steps and identifying potential side products, which can save significant time and resources in the lab.
Retrosynthesis Planning : AI platforms can propose novel synthetic routes to target molecules that use this compound as a starting material. cas.org These tools can uncover non-intuitive pathways that a human chemist might overlook.
Site Selectivity Prediction : For complex reactions, such as electrophilic aromatic substitution on a derivative of 2,6-Dichlorophenylhydrazine, ML models can predict which position on a molecule is most likely to react. digitellinc.com
Table 3: Potential AI and Machine Learning Applications
| AI/ML Application | Objective | Potential Impact on 2,6-Dichlorophenylhydrazine Chemistry |
|---|---|---|
| Reaction Optimization | Identify optimal reaction conditions (temp, solvent, etc.) | Increased yield and purity of the final product; reduced costs. |
| Forward Prediction | Predict the outcome and byproducts of a reaction | Accelerate discovery of new transformations and avoid failed experiments. |
| Retrosynthesis | Propose synthetic pathways to a target molecule | Discover novel uses for the compound as a building block. |
| Property Prediction | Predict physical or chemical properties of derivatives | Guide the design of new molecules for specific applications. |
Q & A
Q. What are the key synthetic applications of 2,6-dichlorophenylhydrazine hydrochloride in heterocyclic chemistry?
this compound is widely used as a precursor in synthesizing pyrazoline and pyrazole derivatives. For example, it reacts with chalcones (α,β-unsaturated ketones) under reflux in ethanol to form substituted pyrazolines via cyclization . This reaction is critical for generating bioactive compounds, such as antitumor agents. A typical protocol involves refluxing equimolar amounts of the chalcone and this compound in ethanol for 12 hours, followed by filtration and washing with cold ethanol to isolate the product .
Q. What safety precautions are essential when handling this compound?
The compound is classified as acutely toxic (oral, dermal, and inhalation), with additional hazards including skin/eye irritation and respiratory toxicity. Key precautions include:
- Use of PPE: Gloves, goggles, and a P2 respirator (EN 143 standard) to prevent inhalation .
- Spill management: Collect powdered material in sealed containers, ventilate the area, and consult hazardous waste protocols for disposal .
- Storage: Keep in a cool, dry place away from oxidizing agents, classified under storage code 6.1C (combustible, acute toxicity) .
Q. Which analytical methods are suitable for characterizing this compound and its derivatives?
- NMR spectroscopy : - and -NMR are used to confirm cyclization in pyrazoline derivatives. For example, pyrazoline ring formation is indicated by doublet-of-doublets at δ 3.15–3.92 ppm (-NMR) and carbon signals at 118–141 ppm (-NMR) .
- HPLC : Validated methods with UV detection (e.g., 254 nm) are employed for purity assessment, using 0.1 M HCl as a diluent .
- Derivatization in LC-MS : The compound acts as a derivatizing agent for aldehydes/ketones, enabling trace analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing pyrazoline derivatives using this compound?
Q. What mechanistic insights explain the regioselectivity of this compound in cyclocondensation reactions?
The electron-withdrawing chlorine substituents at the 2- and 6-positions deactivate the phenyl ring, directing nucleophilic attack at the hydrazine moiety. This favors 5-exo cyclization to form pyrazolines rather than alternative products (e.g., pyridazines). Computational studies (e.g., DFT) can model transition states to predict regioselectivity .
Q. How can researchers resolve contradictions in melting point data for this compound?
Reported melting points vary between 220–225°C (with decomposition) . To ensure accuracy:
Q. What strategies mitigate side reactions during derivatization with this compound?
Common side reactions include over-derivatization or hydrolysis. Mitigation approaches:
- pH control : Perform reactions in acidic media (pH 2–3) to stabilize the hydrazine moiety .
- Temperature modulation : Use ultrasonic assistance to accelerate derivatization while minimizing thermal degradation .
- Stoichiometric ratios : Limit hydrazine excess to ≤1.2 equivalents to avoid polysubstitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
